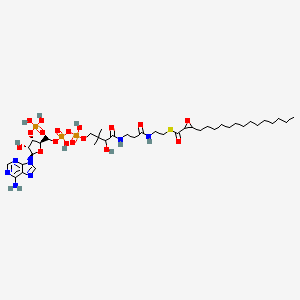
Decyl 2-Trimethylazaniumylethyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Decyl 2-Trimethylazaniumylethyl Phosphate consists of a long decyl chain attached to a phosphate group, which is further connected to a trimethylazaniumylethyl group . The molecule has been used in various research fields.Physical And Chemical Properties Analysis
Decyl 2-Trimethylazaniumylethyl Phosphate has a molecular weight of 323.41 g/mol . Its molecular formula is C15H34NO4P . Unfortunately, the search results do not provide additional physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Membrane Protein Solubilization and Purification
N-Decylphosphorylcholine is often used as a detergent for membrane protein solubilization and purification . It provides a membrane-mimetic environment that is crucial for maintaining the functional and structural integrity of membrane proteins during the purification process .
Protein Therapy
Phosphorylcholine polymer nanocapsules, which can be made using N-Decylphosphorylcholine, have been shown to prolong the circulation time and reduce the immunogenicity of therapeutic proteins . This could potentially enhance the effectiveness of protein therapies.
Structural Studies of Proteins
N-Decylphosphorylcholine has been used in structural studies of proteins. For example, it has been used in the study of the structure of the conserved N-terminal domain of the peroxisomal matrix-protein-import receptor, Pex14p .
Drug Delivery Systems
Due to its ability to form micelles, N-Decylphosphorylcholine could potentially be used in drug delivery systems. Micelles can encapsulate drug molecules, enhancing their solubility and stability, and facilitating their delivery to target sites .
Biomedical Applications
Phosphorylcholine-containing polymers, which can be synthesized using N-Decylphosphorylcholine, have been studied for various biomedical applications . These include the development of biocompatible and non-fouling surfaces, drug delivery systems, and tissue engineering scaffolds .
Study of Protein-Protein Interactions
N-Decylphosphorylcholine can be used to study protein-protein interactions. For example, it has been used to investigate the binding geometry of a peripheral membrane protein .
Eigenschaften
IUPAC Name |
decyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDGSCGBGBGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220782 |
Source


|
| Record name | N-Decylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl 2-Trimethylazaniumylethyl Phosphate | |
CAS RN |
70504-28-8 |
Source


|
| Record name | N-Decylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Decylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes the synthesized compound unique in terms of its physical properties?
A1: The research paper by [] details the synthesis and polymerization of 10-(11-Methacryloyloxyundecyloxycarbonyl)decyl 2-(trimethylammonio)ethyl phosphate. This compound, upon polymerization, exhibits liquid crystalline behavior from room temperature up to approximately 280°C []. This characteristic, combined with its solubility in methanol and hot ethanol, makes it potentially valuable for applications requiring temperature-dependent phase transitions and specific solvent compatibility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S,5R)-6-(methoxymethylidene)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1218533.png)




